1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a methoxy group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene typically involves the following steps:
Formation of the Cycloheptene Ring: The cycloheptene ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the cycloheptene ring.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group is added through electrophilic aromatic substitution reactions, where a phenylsulfanyl donor reacts with the cycloheptene ring under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted cycloheptenes with different functional groups.
Scientific Research Applications
1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methoxy-7-(phenylsulfanyl)cyclohex-1-ene: Similar structure but with a six-membered ring.
1-Methoxy-7-(phenylsulfanyl)cyclooct-1-ene: Similar structure but with an eight-membered ring.
1-Methoxy-7-(phenylsulfanyl)cyclopent-1-ene: Similar structure but with a five-membered ring.
Uniqueness: 1-Methoxy-7-(phenylsulfanyl)cyclohept-1-ene is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
81401-34-5 |
---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-methoxy-7-phenylsulfanylcycloheptene |
InChI |
InChI=1S/C14H18OS/c1-15-13-10-6-3-7-11-14(13)16-12-8-4-2-5-9-12/h2,4-5,8-10,14H,3,6-7,11H2,1H3 |
InChI Key |
SRZIYKUQHRSOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCCC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.